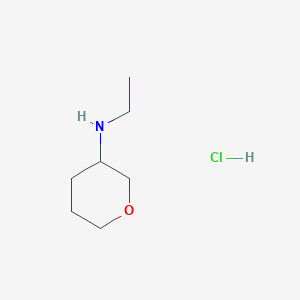

N-ethyloxan-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

Amines can be synthesized through various methods. One common method is the alkylation of ammonia with alkyl halides . Another method is the Gabriel synthesis, which involves the alkylation of potassium phthalimide followed by hydrolysis . Reductive amination of aldehydes or ketones is also a common method for synthesizing amines .Molecular Structure Analysis

Amines have a trigonal pyramidal shape around the nitrogen atom. The nitrogen atom in amines is sp3 hybridized and has a lone pair of electrons . This lone pair makes amines basic and able to participate in a variety of chemical reactions .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions due to the presence of the lone pair of electrons on the nitrogen atom. They can act as nucleophiles in substitution reactions or bases in elimination reactions . They can also undergo acylation reactions to form amides .Physical And Chemical Properties Analysis

Amines have diverse physical and chemical properties. They can be gases, liquids, or solids at room temperature. Lower amines are soluble in water but solubility decreases with increasing molar mass . Amines can form hydrogen bonds and thus have higher boiling points than hydrocarbons of similar molar mass .Applications De Recherche Scientifique

DNA-Based Bioconjugates Synthesis

“N-ethyloxan-3-amine hydrochloride” plays a crucial role in the synthesis of DNA-based bioconjugates. An adapted strategy from the conventional EDC crosslinking method utilizes this compound to form covalently coupled phosphoramidated single-stranded DNA (ssDNA). This method has shown to produce stable conjugates that are essential for various biological applications .

Development of Novel Hydrogels

In the field of pharmaceutics, “N-ethyloxan-3-amine hydrochloride” is instrumental in creating novel hydrogels for topical applications. These hydrogels are designed to control the release pattern of active pharmaceutical ingredients (APIs), enhancing the effectiveness of drug delivery systems .

Crosslinking Biological Molecules

The compound is used in crosslinking strategies to couple biological molecules. This includes the formation of stable intermediates prior to amination, which is a critical step in the immobilization of proteins, antibodies, and other biological entities onto various surfaces .

Pharmaceutical Formulations

“N-ethyloxan-3-amine hydrochloride” is a key ingredient in pharmaceutical formulations. It is involved in the multistep process of combining APIs with excipients, leading to the creation of valuable medicinal compounds .

Advanced Research & Development

This chemical compound is at the forefront of scientific research and development. Its unique molecular structure unlocks new frontiers in research, particularly in the synthesis of complex molecules and the exploration of novel chemical reactions .

Enhancing Reaction Efficiencies

The use of “N-ethyloxan-3-amine hydrochloride” in reaction efficiencies is notable. It has been quantified indirectly in various applications, demonstrating its utility in improving the yield and stability of chemical reactions .

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the study and application of amines are vast. They are important in the development of new pharmaceuticals , in the synthesis of polymers, and in the production of chemicals for agriculture . The development of new synthetic methods for amines is an active area of research .

Propriétés

IUPAC Name |

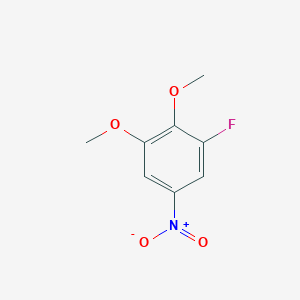

N-ethyloxan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-8-7-4-3-5-9-6-7;/h7-8H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISRKDMJBWCYNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCCOC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyloxan-3-amine hydrochloride | |

CAS RN |

1909336-99-7 |

Source

|

| Record name | N-ethyloxan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

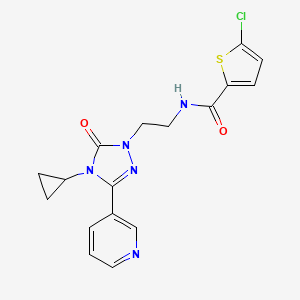

![2-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2950055.png)

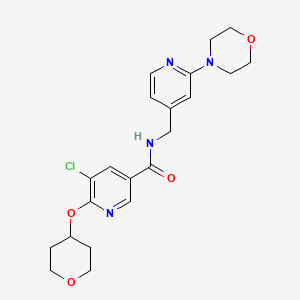

![1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate](/img/structure/B2950057.png)

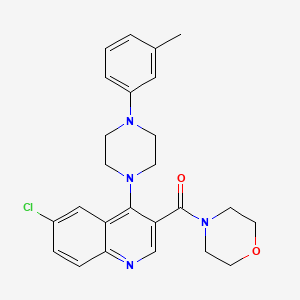

![N-1,3-benzodioxol-5-yl-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2950058.png)

![1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2950062.png)

![N-[2-[(4-Cyanophenyl)methyl-propan-2-ylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2950063.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2950065.png)